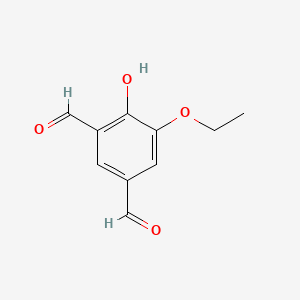

Isophthalaldehyde, 5-ethoxy-4-hydroxy-

Description

Contextualization within Aromatic Aldehyde Chemistry Research

Aromatic aldehydes are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of molecules, from pharmaceuticals to polymers. The reactivity of the aldehyde groups allows for a multitude of chemical reactions, including condensations, oxidations, and the formation of Schiff bases. Research in this area is continually focused on the development of novel aldehydes with unique substitution patterns to access new chemical space and create molecules with enhanced functionalities. "Isophthalaldehyde, 5-ethoxy-4-hydroxy-" fits into this landscape as a highly functionalized derivative, offering multiple points for chemical modification.

Significance of Multifunctionalized Isophthalaldehyde (B49619) Derivatives in Contemporary Chemical Synthesis

Multifunctionalized isophthalaldehyde derivatives are of particular importance in modern chemical synthesis due to their ability to act as sophisticated synthons. The presence of multiple reactive groups on a single aromatic core allows for the construction of intricate molecular architectures through sequential and controlled chemical reactions. These derivatives are instrumental in the development of macrocycles, polymers with specific topologies, and coordination complexes. The combination of aldehyde, hydroxyl, and alkoxy groups, as seen in "Isophthalaldehyde, 5-ethoxy-4-hydroxy-", provides a rich platform for designing and synthesizing complex target molecules. For instance, isophthalaldehyde derivatives are known to be key components in the synthesis of bis-Schiff bases, which have shown potential in various biological applications. researchgate.net

Overview of Current Research Trajectories Involving Isophthalaldehyde, 5-ethoxy-4-hydroxy-

While dedicated research solely focused on "Isophthalaldehyde, 5-ethoxy-4-hydroxy-" is still nascent, its structural motifs suggest potential research directions. Current trajectories for similar multifunctional aromatic aldehydes involve their use as monomers in polymerization reactions to create novel polymers with tailored thermal and optical properties. Furthermore, their role as precursors in the synthesis of complex heterocyclic compounds and as ligands for the formation of metal-organic frameworks (MOFs) is an active area of investigation. The specific combination of the ethoxy and hydroxyl groups can also influence the electronic properties of the aromatic ring, making it a candidate for studies in materials science and supramolecular chemistry. The exploration of its reactivity and potential applications remains a promising avenue for future chemical research.

Interactive Data Table: Compound Properties

| Property | Value |

| Chemical Formula | C10H10O4 |

| Molecular Weight | 194.184 g/mol |

| CAS Number | 2931-89-7 |

| Synonyms | Ethylvanillic dialdehyde (B1249045), 5-Ethoxy-4-hydroxy-1,3-benzenedicarboxaldehyde |

Structure

3D Structure

Properties

CAS No. |

2931-89-7 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

5-ethoxy-4-hydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C10H10O4/c1-2-14-9-4-7(5-11)3-8(6-12)10(9)13/h3-6,13H,2H2,1H3 |

InChI Key |

WQWNVPGJVKVZDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Isophthalaldehyde, 5 Ethoxy 4 Hydroxy

Established Synthetic Routes and Mechanistic Investigations

Established methods for the synthesis of aromatic aldehydes can be adapted to target Isophthalaldehyde (B49619), 5-ethoxy-4-hydroxy-. These routes can be broadly categorized into reduction-based approaches from dicarboxylic acids, oxidative pathways from benzylic precursors, and comprehensive multi-step syntheses involving strategic functional group interconversions.

Reduction-Based Approaches from Carboxylic Acid Precursors

A logical retrosynthetic pathway to Isophthalaldehyde, 5-ethoxy-4-hydroxy- begins with the corresponding dicarboxylic acid, 5-ethoxy-4-hydroxyisophthalic acid. The synthesis of this precursor is itself a critical step. One potential route starts from the commercially available 5-hydroxyisophthalic acid. Ethylation of the phenolic hydroxyl group would yield the desired 5-ethoxy-4-hydroxyisophthalic acid.

Once the dicarboxylic acid is obtained, its selective reduction to the dialdehyde (B1249045) is the key transformation. This can be achieved through several methods:

Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting isophthaloyl chloride can then be subjected to Rosenmund reduction, using hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄), to yield the dialdehyde.

Direct Reduction: Modern methods might allow for the direct, controlled reduction of the carboxylic acid to the aldehyde, potentially using specialized hydride reagents or catalytic hydrogenation under specific conditions, though controlling the reaction to prevent over-reduction to the corresponding diol would be critical.

The successful application of these methods hinges on the stability of the ether and phenol (B47542) functionalities under the reaction conditions.

Oxidative Pathways to Aromatic Dialdehydes

An alternative strategy involves the oxidation of a precursor molecule containing benzylic methyl or hydroxymethyl groups at the 1 and 3 positions of the aromatic ring. For instance, the synthesis could start from a substituted xylene derivative, such as 1,3-dimethyl-2-ethoxy-4-hydroxybenzene.

The oxidation of the two methyl groups to aldehydes can be accomplished using various oxidizing agents. Common methods include:

Manganese Dioxide (MnO₂): This reagent is often used for the selective oxidation of benzylic alcohols to aldehydes. If a diol precursor, 5-ethoxy-4-hydroxy-1,3-benzenedimethanol, were synthesized, MnO₂ would be a suitable choice for its conversion to the dialdehyde.

Chromium-based Reagents: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are also effective for this transformation, typically under anhydrous conditions.

Catalytic Oxidation: A patent related to the synthesis of ethylvanillin describes the selective oxidation of hydroxymethyl groups to formyl groups using a palladium catalyst in the presence of an oxidant. A similar catalytic approach could theoretically be applied to a di-hydroxymethylated precursor of the target compound.

The primary challenge in this approach is the synthesis of the appropriately substituted starting material and preventing the oxidation of the sensitive phenol group.

Multi-step Syntheses and Optimization Strategies

Given the specific substitution pattern, a multi-step synthesis is the most probable route. A plausible pathway could begin with a more readily available starting material, such as 2-ethoxyphenol (guethol). The introduction of the two formyl groups onto the aromatic ring is the central challenge.

Several classic formylation reactions could be employed:

Reimer-Tiemann Reaction: This reaction introduces a formyl group ortho to a hydroxyl group on a phenolic ring using chloroform in a basic solution. While it could potentially be used to introduce the first formyl group, the reaction is known for often providing modest yields and can result in side products. Achieving a diformylation at the desired positions would be challenging and likely inefficient.

Duff Reaction: This formylation method uses hexamine and an acidic medium. It is also an ortho-selective reaction for phenols and could be a potential method for introducing the aldehyde functionalities.

Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride/dimethylformamide (Vilsmeier reagent) mixture and is a versatile method for formylating electron-rich aromatic rings. Careful optimization of reaction conditions would be necessary to control the regioselectivity of the diformylation.

Ortho-Formylation with MgCl₂/Paraformaldehyde: A more modern and highly regioselective method for the ortho-formylation of phenols involves the use of magnesium chloride and paraformaldehyde in the presence of a base like triethylamine. This could be a highly effective strategy for introducing the two formyl groups ortho to the hydroxyl group of a precursor like 3-ethoxyphenol.

Novel Catalytic Approaches in the Synthesis of Isophthalaldehyde, 5-ethoxy-4-hydroxy-

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While no specific catalytic syntheses for Isophthalaldehyde, 5-ethoxy-4-hydroxy- have been reported, general principles of homogeneous and heterogeneous catalysis can be applied to its potential synthesis.

Homogeneous Catalysis in Isophthalaldehyde, 5-ethoxy-4-hydroxy- Synthesis

Homogeneous catalysts, which are soluble in the reaction medium, could play a role in several of the potential synthetic steps:

Carbonylation Reactions: A palladium-catalyzed carbonylation of a di-halogenated precursor, such as 1,5-dibromo-2-ethoxy-4-hydroxybenzene, could potentially install the two aldehyde groups. This would involve the use of carbon monoxide and a suitable reducing agent in the presence of a palladium catalyst and appropriate ligands.

Hydroformylation: If a di-alkenyl precursor were available, a rhodium- or cobalt-catalyzed hydroformylation could introduce the two formyl groups. However, the synthesis of such a precursor would likely be complex.

The key advantage of homogeneous catalysis is the high degree of selectivity that can be achieved through ligand design. However, catalyst separation from the product can be a challenge.

Heterogeneous Catalysis and Solid-Phase Methodologies

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation and recyclability.

Oxidation Reactions: As mentioned previously, supported palladium catalysts could be used for the selective oxidation of a diol precursor. Other solid-supported oxidizing agents could also be employed.

Reduction Reactions: The Rosenmund reduction of a diacid chloride, a classic example of heterogeneous catalysis, uses a palladium catalyst supported on barium sulfate.

Solid-phase methodologies, where the substrate is attached to a polymer support, could also be envisioned for a multi-step synthesis. This would simplify purification by allowing for the removal of excess reagents and by-products by simple filtration. The final product would then be cleaved from the solid support in the last step. This approach could be particularly useful for optimizing a complex, multi-step synthesis.

The following table summarizes the potential precursors and the corresponding reactions that could be employed in the synthesis of Isophthalaldehyde, 5-ethoxy-4-hydroxy-.

| Precursor Compound | Reaction Type | Key Reagents/Catalysts |

| 5-ethoxy-4-hydroxyisophthalic acid | Reduction | SOCl₂, Pd/BaSO₄, H₂ |

| 5-ethoxy-4-hydroxy-1,3-benzenedimethanol | Oxidation | MnO₂, PCC, Supported Pd Catalyst |

| 3-ethoxyphenol | Ortho-diformylation | MgCl₂, Paraformaldehyde, Et₃N |

| 1,5-Dihalo-2-ethoxy-4-hydroxybenzene | Carbonylation | Pd catalyst, CO, Reducing Agent |

Green Chemistry Principles in the Synthesis of Isophthalaldehyde, 5-ethoxy-4-hydroxy-

The integration of green chemistry into the synthesis of fine chemicals like Isophthalaldehyde, 5-ethoxy-4-hydroxy- is pivotal for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include the use of solvent-free reaction environments, optimization through microwave-assisted synthesis, and the enhancement of atom economy and yield.

Solvent-Free Reaction Environments

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to eliminate the environmental and health hazards associated with volatile organic solvents. In the context of synthesizing phenolic aldehydes, solid-state reactions or reactions using only the reactants themselves can be employed. These methods often lead to reduced pollution, lower costs, and simplified experimental procedures and work-ups.

For the synthesis of compounds structurally related to Isophthalaldehyde, 5-ethoxy-4-hydroxy-, solvent-free aldol condensation reactions have been successfully implemented. For instance, the reaction of a substituted benzaldehyde (B42025) with a ketone can be carried out by grinding the reactants with a solid base like sodium hydroxide in a mortar and pestle. This approach not only avoids the use of solvents but can also lead to high yields of the desired product.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Aldol Condensation for Chalcone Synthesis

| Reaction Parameter | Solvent-Based Method | Solvent-Free Method |

| Solvent | Ethanol/Water | None |

| Reaction Time | Several hours | 10-15 minutes |

| Energy Input | Refluxing | Grinding (manual) |

| Work-up | Extraction, solvent evaporation | Filtration, washing with water |

| Yield | Often moderate to high | Consistently high |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. The selective heating of polar molecules by microwave irradiation can significantly reduce reaction times from hours to minutes.

The synthesis of substituted hydroxybenzaldehydes and related heterocyclic compounds has been shown to be highly efficient under microwave irradiation. For example, the condensation of 2-amino-3-hydroxybenzaldehyde with ketones in ethanol under microwave heating has been reported to give significantly enhanced yields of 8-hydroxyquinolines (48–84%) in just 30-40 minutes, compared to lower yields with conventional heating over longer periods. mdpi.com Similarly, microwave-assisted synthesis of other substituted aldehydes has demonstrated excellent yields in very short reaction times.

Table 2: Optimization of Microwave-Assisted Synthesis of a Substituted Pyrrole

| R¹ Group | R⁴ Group | Conventional Yield (%) | Microwave-Assisted Yield (%) |

| CH₂Ph | Me | 23 | 86 |

| CH₂(4-PhOH) | Me | 24 | 82 |

| CH₂(3-1H-indolyl) | Me | 22 | 77 |

| CH(CH₃)₂ | Me | 19 | 55 |

These findings underscore the potential of microwave-assisted techniques to optimize the synthesis of Isophthalaldehyde, 5-ethoxy-4-hydroxy-, likely leading to improved yields and significantly reduced reaction times.

Atom Economy and Yield Enhancement Studies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. wikipedia.org

The synthesis of aromatic aldehydes can proceed through various routes, each with a different atom economy. For instance, formylation reactions like the Reimer-Tiemann and Duff reactions are common methods for introducing an aldehyde group onto a phenol ring. wikipedia.orgnrochemistry.com

The Reimer-Tiemann reaction, which uses chloroform and a strong base, typically has a lower atom economy due to the formation of byproducts. nrochemistry.comwikipedia.org The Duff reaction, employing hexamine as the formylating agent, can be more efficient but its success is dependent on the substrate. wikipedia.org

To illustrate the concept, a hypothetical synthesis of a simple phenolic aldehyde can be considered.

Table 3: Theoretical Atom Economy Calculation for a Hypothetical Phenol Formylation

| Reactants | Molecular Weight ( g/mol ) | Moles | Total Mass of Reactants (g) | Desired Product | Molecular Weight ( g/mol ) | Moles | Mass of Desired Product (g) | Atom Economy (%) |

| Phenol (C₆H₆O) | 94.11 | 1 | 94.11 | Salicylaldehyde (C₇H₆O₂) | 122.12 | 1 | 122.12 | 50.1 |

| Chloroform (CHCl₃) | 119.38 | 1 | 119.38 | |||||

| Sodium Hydroxide (NaOH) | 39.997 | 3 | 119.991 |

Note: This is a simplified calculation for illustrative purposes. Actual atom economy would depend on the specific balanced equation for the synthesis of Isophthalaldehyde, 5-ethoxy-4-hydroxy-.

Formation of Isophthalaldehyde, 5-ethoxy-4-hydroxy- as a By-product in Related Industrial Processes

Substituted phenolic aldehydes can be formed as byproducts in various industrial processes, particularly those involving the synthesis of polymers and fine chemicals.

One relevant industrial process is the production of phenol-formaldehyde resins. minia.edu.eg These resins are synthesized through the reaction of phenol or substituted phenols with formaldehyde under acidic or basic conditions. organicreactions.org The reaction proceeds through the formation of hydroxymethyl phenols, which then polymerize. organicreactions.org Depending on the specific reaction conditions and the nature of the substituted phenol used, side reactions can occur, potentially leading to the formation of various phenolic byproducts.

For instance, if a substituted phenol like 4-ethoxyphenol were used as a starting material or present as an impurity in the phenol feed, it could potentially undergo reactions leading to the formation of more complex structures, including dialdehydes, under the harsh conditions of resin synthesis. The Reimer-Tiemann and Duff reactions, while typically used for targeted synthesis, demonstrate the reactivity of phenols towards formylation, which could occur as a side reaction in industrial processes where formylating agents or their precursors are present. wikipedia.orgnrochemistry.com For example, the Reimer-Tiemann reaction is known to produce both ortho- and para-substituted aldehydes, and in some cases, cyclohexadienones as byproducts.

While there is no direct evidence in the searched literature for the specific formation of Isophthalaldehyde, 5-ethoxy-4-hydroxy- as a byproduct, the chemical principles governing the reactions of substituted phenols suggest that its formation in trace amounts in related industrial processes is plausible.

Reactivity and Derivatization Chemistry of Isophthalaldehyde, 5 Ethoxy 4 Hydroxy

Fundamental Reaction Pathways of Isophthalaldehyde (B49619), 5-ethoxy-4-hydroxy-

The reactivity of Isophthalaldehyde, 5-ethoxy-4-hydroxy- is primarily governed by the interplay of its constituent functional groups: the two carbonyl groups of the isophthalaldehyde core, the phenolic hydroxyl group, and the activating ethoxy group on the aromatic ring.

Carbonyl Group Reactivity: Imines and Acetals Formation

The two aldehyde groups are the most reactive sites for nucleophilic addition. libretexts.org The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. allstudiesjournal.com This electrophilicity is a key factor in reactions such as the formation of imines and acetals. libretexts.org

Imines Formation: Aldehydes readily react with primary amines to form imines, also known as Schiff bases. allstudiesjournal.comchemsociety.org.ng This reaction is typically acid or base-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemsociety.org.ngnih.gov The presence of two aldehyde groups in Isophthalaldehyde, 5-ethoxy-4-hydroxy- allows for the formation of mono- or di-imine derivatives, depending on the stoichiometry of the amine used. nih.gov

Acetals Formation: In the presence of an alcohol and an acid catalyst, aldehydes can be converted to acetals. libretexts.org This reaction proceeds through a hemiacetal intermediate. The equilibrium can be shifted towards acetal (B89532) formation by removing the water formed during the reaction. thermofisher.com Given the presence of two aldehyde functionalities, Isophthalaldehyde, 5-ethoxy-4-hydroxy- can form mono- or di-acetals.

Phenolic Hydroxyl Group Derivatization

The phenolic hydroxyl group is another key site for chemical modification. It can undergo various derivatization reactions, including alkylation and acylation, to form ethers and esters, respectively. libretexts.org

Alkylation: The hydroxyl group can be converted into an ether by reaction with alkylating agents. libretexts.org

Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, will transform the hydroxyl group into an ester. researchgate.net

Silylation: Silyl ethers can be formed by reacting the phenolic hydroxyl group with silylating agents. researchgate.net

The reactivity of the phenolic hydroxyl group can be influenced by the electronic effects of the other substituents on the aromatic ring. nih.gov Protecting the phenolic hydroxyl group can be necessary in some reactions to prevent unwanted side reactions. nih.gov

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of Isophthalaldehyde, 5-ethoxy-4-hydroxy- is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating hydroxyl and ethoxy groups. wikipedia.org These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to them. wikipedia.org Conversely, the two aldehyde groups are electron-withdrawing and meta-directing. youtube.com

The positions for electrophilic attack are therefore determined by the combined directing effects of all four substituents. The activating groups (hydroxyl and ethoxy) will have a stronger influence on the regioselectivity of the reaction. wikipedia.org Therefore, electrophilic substitution is most likely to occur at the positions ortho or para to the hydroxyl and ethoxy groups that are not already substituted. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com

Condensation Reactions Involving Isophthalaldehyde, 5-ethoxy-4-hydroxy-

The aldehyde functionalities of Isophthalaldehyde, 5-ethoxy-4-hydroxy- are prime candidates for various condensation reactions, which are crucial for the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensations with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. thermofisher.comwikipedia.org This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds. sigmaaldrich.com Aldehydes are generally more reactive than ketones in this condensation. thermofisher.com

The reaction involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. wikipedia.org Subsequent dehydration leads to the formation of the α,β-unsaturated product. sigmaaldrich.com Isophthalaldehyde, 5-ethoxy-4-hydroxy-, with its two aldehyde groups, can react with one or two equivalents of an active methylene compound. The reaction can be influenced by the nature of the solvent and the catalyst used. tandfonline.comtue.nlresearchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions with Benzaldehydes

| Benzaldehyde (B42025) Derivative | Active Methylene Compound | Catalyst | Product | Reference |

|---|---|---|---|---|

| Syringaldehyde (B56468) | Malonic acid | Ammonium bicarbonate | Sinapinic acid | tandfonline.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | wikipedia.org |

| Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethyl benzylidene acetoacetate | thermofisher.com |

Synthesis of Schiff Bases and Related Imines

As mentioned in section 3.1.1, aldehydes react with primary amines to form Schiff bases. chemsociety.org.ng This condensation reaction is fundamental in organic synthesis and coordination chemistry. mdpi.com The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid or base catalysis. impactfactor.orgijraset.com

The stability of the resulting Schiff base is influenced by the nature of the substituents on both the aldehyde and the amine. chemsociety.org.ng Aromatic aldehydes generally form more stable Schiff bases than aliphatic aldehydes. chemsociety.org.ng The presence of electron-donating or electron-withdrawing groups can affect the reaction rate and the properties of the resulting imine. mdpi.com Isophthalaldehyde, 5-ethoxy-4-hydroxy- can be used to synthesize a variety of mono- and di-Schiff bases by reacting it with different primary amines. jocpr.com

Table 2: Synthesis of Schiff Bases from Substituted Benzaldehydes

| Benzaldehyde Derivative | Amine | Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Ethanol, reflux | Chiral Schiff base ligand | nih.gov |

| 2-Hydroxy-3-methoxybenzaldehyde | Benzohydrazide | Ethanol, reflux | Benzohydrazide Schiff base | impactfactor.org |

| 4-Hydroxybenzaldehyde | L-glycine | Base catalyst | Amino acid Schiff base | chemsociety.org.ng |

| Salicylaldehyde | Ethylene diamine | Water, reflux | Diamine Schiff base | ijraset.com |

Cycloaddition Reactions and Heterocycle Formation

The aldehyde functionalities of isophthalaldehyde derivatives serve as key reactants in various cycloaddition and heterocycle-forming reactions. While specific studies on Isophthalaldehyde, 5-ethoxy-4-hydroxy- are not extensively documented, the reactivity can be inferred from similar aromatic aldehydes.

One notable reaction is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, which yields an oxetane. Aromatic aldehydes are known to participate in this reaction with high regio- and diastereoselectivity. nih.govresearchgate.net This suggests that Isophthalaldehyde, 5-ethoxy-4-hydroxy- could undergo photocycloaddition with various alkenes to form bis-oxetane structures, which can be further transformed into polyfunctionalized molecules. nih.gov

Furthermore, aromatic aldehydes are pivotal in the synthesis of a wide array of heterocyclic compounds. ibmmpeptide.comnih.govorganic-chemistry.org They can undergo condensation reactions with various dinucleophiles to form five, six, and seven-membered rings. For instance, the reaction of aromatic aldehydes with hydrazines can lead to the formation of pyrazoles. nih.gov Similarly, multicomponent reactions involving aromatic aldehydes, such as the Biginelli reaction, provide access to dihydropyrimidinones. The presence of two aldehyde groups in Isophthalaldehyde, 5-ethoxy-4-hydroxy- offers the potential for the construction of more complex, fused heterocyclic systems or polymeric materials containing heterocyclic units.

The following table summarizes potential heterocycle formation reactions involving aromatic dialdehydes.

| Reaction Type | Reactants | Resulting Heterocycle |

| Condensation | Aromatic Dialdehyde (B1249045), Hydrazine | Bis-pyrazole |

| Multicomponent Reaction | Aromatic Dialdehyde, β-dicarbonyl compound, Urea | Bis-dihydropyrimidinone |

| Condensation | Aromatic Dialdehyde, Aminothiophenol | Bis-dihydrobenzothiazole nih.gov |

Strategic Derivatization for Enhanced Functionality

The strategic modification of Isophthalaldehyde, 5-ethoxy-4-hydroxy- allows for the development of molecules with tailored properties and enhanced functionalities.

Aromatic aldehydes are crucial components in the design of fluorescent probes for biological applications. nih.govnih.govrsc.org The aldehyde groups can react with specific analytes, leading to a change in the fluorescence properties of the molecule. For example, probes for detecting aldehydes in living systems have been developed based on the reaction of an aromatic aldehyde with 2-aminothiophenol (B119425) to form a fluorescent dihydrobenzothiazole. nih.govrsc.org The inherent fluorescence of the substituted benzene ring in Isophthalaldehyde, 5-ethoxy-4-hydroxy-, combined with the reactive aldehyde groups, makes it a promising scaffold for the development of "turn-on" fluorescent probes. mdpi.com

The design of these probes often involves a fluorophore, a linker, and a recognition site. nih.gov In this case, the Isophthalaldehyde, 5-ethoxy-4-hydroxy- moiety could serve as both the fluorophore and the recognition component. The reactivity of the aldehyde groups towards specific biological molecules, such as certain enzymes or reactive oxygen species, could be exploited to create highly selective sensors. illinois.eduacs.org

The oxygen atoms of the hydroxyl and aldehyde groups, as well as the potential for deprotonation of the phenolic hydroxyl group, make Isophthalaldehyde, 5-ethoxy-4-hydroxy- an excellent ligand for the formation of metal chelates and coordination compounds. wikipedia.orgalfa-chemistry.com The related compound, 5-hydroxyisophthalic acid, has been extensively used to synthesize coordination polymers with diverse structures and properties. rsc.orgresearchgate.net

By analogy, Isophthalaldehyde, 5-ethoxy-4-hydroxy- can coordinate with various metal ions to form discrete metal complexes or extended coordination polymers. osti.govrsc.orgnih.govnih.govmdpi.com The bifunctional nature of the ligand, with its two aldehyde groups, allows it to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. The specific geometry and connectivity of these coordination compounds would depend on the metal ion, the reaction conditions, and the presence of any auxiliary ligands. rsc.org

The resulting metal-organic frameworks (MOFs) could exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.

The presence of two aldehyde functional groups makes Isophthalaldehyde, 5-ethoxy-4-hydroxy- a suitable monomer for polymerization and oligomerization reactions. Aromatic dialdehydes can undergo polycondensation reactions with various co-monomers to produce a range of polymers. rsc.orgscispace.comacs.org

One of the most common polymerization reactions involving aldehydes is the formation of Schiff base polymers through reaction with diamines. edu.krdresearchgate.netuobaghdad.edu.iq The reaction of Isophthalaldehyde, 5-ethoxy-4-hydroxy- with aromatic or aliphatic diamines would lead to the formation of poly(Schiff base)s. These polymers are known for their thermal stability, and their properties can be tuned by varying the structure of the diamine co-monomer.

Furthermore, aromatic dialdehydes can participate in multicomponent polymerizations. For example, they can react with elemental sulfur and aromatic diamines to produce polythioamides. rsc.org This approach offers an efficient route to sulfur-containing polymers with high molecular weights and yields. The resulting polymers from Isophthalaldehyde, 5-ethoxy-4-hydroxy- would possess the additional functionality of the hydroxyl and ethoxy groups, which could be used for post-polymerization modification or to influence the polymer's properties.

The table below outlines potential polymerization reactions involving aromatic dialdehydes.

| Polymerization Type | Co-monomer | Resulting Polymer |

| Polycondensation | Diamine | Poly(Schiff base) researchgate.net |

| Multicomponent Polymerization | Sulfur, Diamine | Polythioamide rsc.org |

| Cationic Cyclopolymerization | (self-polymerization) | Polyacetal |

Advanced Spectroscopic and Structural Elucidation Research of Isophthalaldehyde, 5 Ethoxy 4 Hydroxy and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For Isophthalaldehyde (B49619), 5-ethoxy-4-hydroxy-, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's connectivity and environment.

The analysis of ¹H and ¹³C NMR spectra forms the cornerstone of structural elucidation. Based on the molecular structure and data from analogous compounds such as 4-hydroxyisophthalaldehyde (B183874) and 2-ethoxyphenol, a detailed prediction of the NMR spectra for Isophthalaldehyde, 5-ethoxy-4-hydroxy- can be made. nih.govchemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment. A key feature would be a significantly downfield-shifted signal for the phenolic hydroxyl proton (-OH), likely appearing as a broad singlet around 11.0 ppm, due to strong intramolecular hydrogen bonding with the adjacent aldehyde groups. The two aromatic protons, being in different environments, are expected to appear as two distinct singlets or doublets (with a small meta coupling constant, J ≈ 2-3 Hz). The ethoxy group will present a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl protons and a triplet for the terminal methyl (-CH₃) protons. The two aldehyde protons (-CHO) are expected to resonate as singlets at a downfield chemical shift.

Interactive Table: Predicted ¹H NMR Chemical Shifts Note: Predicted values are based on analogous structures and standard substituent effects. Actual experimental values may vary.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -OH | ~11.0 | Broad Singlet | Downfield shift due to intramolecular H-bonding. |

| Ar-H (at C-2) | ~7.8 | Singlet / Doublet | Adjacent to an aldehyde group. |

| Ar-H (at C-6) | ~7.6 | Singlet / Doublet | Adjacent to an aldehyde group. |

| -CHO (at C-1) | ~10.2 | Singlet | Typical range for aromatic aldehydes. |

| -CHO (at C-3) | ~10.3 | Singlet | Slightly different electronic environment from the other aldehyde. |

| -OCH₂CH₃ | ~4.2 | Quartet | Coupled to the methyl protons. |

| -OCH₂CH₃ | ~1.4 | Triplet | Coupled to the methylene protons. |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming the two aldehyde groups are in slightly different chemical environments. The aldehyde carbonyl carbons will resonate furthest downfield, typically above 190 ppm. The aromatic carbons will appear between approximately 110 and 165 ppm, with their specific shifts influenced by the oxygen-containing substituents. The ethoxy group carbons will be observed in the upfield region of the spectrum.

Interactive Table: Predicted ¹³C NMR Chemical Shifts Note: Predicted values are based on analogous structures and standard substituent effects. Actual experimental values may vary.

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| -CHO (C-1) | ~192 | Aldehyde carbonyl. |

| -CHO (C-3) | ~191 | Aldehyde carbonyl. |

| C-4 (-OH) | ~162 | Aromatic C attached to hydroxyl. |

| C-5 (-OEt) | ~158 | Aromatic C attached to ethoxy. |

| C-1 (ipso to CHO) | ~132 | Aromatic C ipso to aldehyde. |

| C-3 (ipso to CHO) | ~130 | Aromatic C ipso to aldehyde. |

| C-6 | ~118 | Aromatic CH. |

| C-2 | ~115 | Aromatic CH. |

| -OCH₂CH₃ | ~65 | Ethoxy methylene carbon. |

| -OCH₂CH₃ | ~15 | Ethoxy methyl carbon. |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For Isophthalaldehyde, 5-ethoxy-4-hydroxy-, the most prominent cross-peak in a COSY spectrum would connect the methylene quartet and the methyl triplet of the ethoxy group, confirming their direct connectivity. A very weak cross-peak might also be observed between the two aromatic protons if they exhibit meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This technique would definitively link the proton signals to their corresponding carbon signals. For instance, it would show correlations between the aromatic proton signals and their respective aromatic carbon signals, and the ethoxy protons with their corresponding aliphatic carbons, thus confirming their assignments made in the 1D spectra.

The aromatic proton at C-2 showing correlations to the aldehyde carbon at C-1, the ipso-carbon at C-3, and the ethoxy-bearing carbon at C-5.

The aldehyde protons showing correlations to the adjacent aromatic carbons.

The methylene protons of the ethoxy group showing a correlation to the aromatic carbon at C-5. These long-range correlations are essential for confirming the substitution pattern on the aromatic ring.

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes. unibas.it For Isophthalaldehyde, 5-ethoxy-4-hydroxy-, DNMR could be employed to investigate the rotational barriers of the aldehyde and ethoxy groups.

The presence of a strong intramolecular hydrogen bond between the phenolic -OH group and the aldehyde group at the C-1 (or C-3) position would likely fix the conformation of that specific aldehyde group, restricting its rotation. The other aldehyde group and the ethoxy group may still exhibit free rotation at room temperature. By conducting variable-temperature NMR studies, it might be possible to observe the decoalescence of signals at low temperatures, which would indicate the slowing of these rotational processes. From such data, the activation energy (ΔG‡) for rotation could be calculated, providing quantitative insight into the molecule's conformational flexibility. unibas.it

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present and intermolecular interactions like hydrogen bonding.

The IR and Raman spectra of Isophthalaldehyde, 5-ethoxy-4-hydroxy- would be rich with characteristic absorption bands corresponding to its various functional groups.

Interactive Table: Predicted Characteristic Vibrational Frequencies Note: Values are typical ranges and may shift based on the specific molecular environment.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 2800 (Broad) | Broadened and shifted to lower frequency due to strong intramolecular H-bonding. |

| Aromatic C-H | Stretching | 3100 - 3000 | Typical for aromatic C-H bonds. |

| Aliphatic C-H | Stretching | 2980 - 2850 | From the ethoxy group. |

| Aldehyde C=O | Stretching | 1690 - 1670 | Position influenced by H-bonding and conjugation. Two distinct bands may be visible. |

| Aromatic C=C | Stretching | 1600 - 1450 | Multiple bands are expected, characteristic of the aromatic ring. |

| Ether C-O | Stretching (Aryl-Alkyl) | 1270 - 1230 | Asymmetric stretch for the C-O-C ether linkage. |

| Phenol (B47542) C-O | Stretching | 1230 - 1180 | Characteristic of the Ar-OH bond. |

A dominant feature of Isophthalaldehyde, 5-ethoxy-4-hydroxy- is the intramolecular hydrogen bond between the phenolic proton and the oxygen of an adjacent aldehyde group.

Hydrogen Bonding: This interaction is directly observable in the IR spectrum. The O-H stretching vibration, typically found as a sharp band around 3600 cm⁻¹, would be absent. Instead, a very broad and intense absorption band is expected at a much lower frequency (e.g., 3200-2800 cm⁻¹), which is a classic indicator of strong hydrogen bonding. rsc.org This hydrogen bond contributes significantly to the planarity and conformational preference of the molecule.

Tautomerism: Tautomerism in this molecule involves the potential transfer of the phenolic proton to one of the aldehyde oxygens, creating a quinone methide-type structure. For simple hydroxy-aldehydes, the phenolic tautomer is overwhelmingly more stable. Spectroscopic studies under normal conditions would almost exclusively show the presence of the phenol-imine form. While the keto-amine tautomer is energetically unfavorable, its potential existence could be explored through specialized techniques like photophysical studies, as proton transfer can sometimes be induced in the excited state. youtube.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which provides critical information about the molecular weight and structure of a compound. The fragmentation pattern of a molecule is unique and serves as a fingerprint for its identification. For Isophthalaldehyde, 5-ethoxy-4-hydroxy-, the electron ionization (EI) mass spectrum is predicted to exhibit a series of characteristic fragment ions.

The molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Key fragmentation pathways for aromatic aldehydes typically involve cleavages at the bonds adjacent to the carbonyl group and the aromatic ring. The following table outlines the expected primary fragmentation patterns for Isophthalaldehyde, 5-ethoxy-4-hydroxy-, based on the known fragmentation of similar aromatic aldehydes and ethers.

Table 1: Predicted Mass Spectrometry Fragmentation of Isophthalaldehyde, 5-ethoxy-4-hydroxy-

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| [M-H]⁺ | C₁₀H₉O₄⁺ | M-1 | Loss of a hydrogen radical from an aldehyde group, a common fragmentation for aromatic aldehydes. |

| [M-CHO]⁺ | C₉H₉O₃⁺ | M-29 | Alpha-cleavage with the loss of a formyl radical from one of the aldehyde groups. |

| [M-CH₂CH₃]⁺ | C₈H₅O₄⁺ | M-29 | Loss of an ethyl radical from the ethoxy group. |

| [M-CHO, CO]⁺ | C₈H₉O₂⁺ | M-57 | Subsequent loss of a carbon monoxide molecule following the initial loss of a formyl radical. |

| [M-OC₂H₅]⁺ | C₈H₅O₃⁺ | M-45 | Cleavage of the ethoxy group, with the charge retained on the aromatic portion. |

Note: The m/z values are nominal and would be determined with high precision in a high-resolution mass spectrometer.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of Isophthalaldehyde, 5-ethoxy-4-hydroxy- is expected to be influenced by the electronic nature of its substituents. The benzene (B151609) ring is the primary chromophore, and the aldehyde, hydroxyl, and ethoxy groups act as auxochromes, which modify the absorption characteristics of the chromophore.

The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are electron-donating, which are known to cause a bathochromic (red) shift in the absorption maxima of benzene derivatives. Conversely, the aldehyde (-CHO) groups are electron-withdrawing. The interplay of these groups will determine the precise wavelengths of maximum absorption (λmax). Based on data for similar substituted benzaldehydes, such as 2-hydroxybenzaldehyde, absorption bands in the ultraviolet and possibly the near-visible region are anticipated. nist.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic compounds are fluorescent, the presence of the electron-donating hydroxyl and ethoxy groups could potentially lead to observable fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The quantum yield of fluorescence would depend on the efficiency of the radiative decay process compared to non-radiative pathways.

Table 2: Predicted Electronic Spectroscopy Properties of Isophthalaldehyde, 5-ethoxy-4-hydroxy-

| Parameter | Predicted Characteristic | Rationale |

| UV-Vis Absorption (λmax) | Multiple bands expected in the 250-400 nm range. | Based on the presence of the aromatic chromophore and the combined effects of electron-donating (hydroxyl, ethoxy) and electron-withdrawing (aldehyde) substituents. |

| Molar Absorptivity (ε) | Moderate to high values are expected. | Typical for aromatic compounds with strong electronic transitions. |

| Fluorescence Emission | Potential for weak to moderate fluorescence. | The presence of electron-donating groups can enhance fluorescence, but the overall efficiency will depend on various factors. |

| Stokes Shift | The emission maximum will be at a longer wavelength than the absorption maximum. | A fundamental principle of fluorescence spectroscopy. |

Note: These are predicted values and would require experimental verification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for Isophthalaldehyde, 5-ethoxy-4-hydroxy- is not currently available in open-access databases, the solid-state structure can be predicted based on the structures of related substituted benzaldehydes.

The molecule is expected to be largely planar due to the sp² hybridization of the atoms in the benzene ring and the carbonyl carbons. The ethoxy group may exhibit some rotational freedom. In the solid state, intermolecular interactions will play a crucial role in the crystal packing. Hydrogen bonding is anticipated between the hydroxyl group of one molecule and a carbonyl oxygen of a neighboring molecule. Additionally, weaker C-H···O interactions and π-π stacking of the aromatic rings are likely to be present, contributing to the stability of the crystal lattice.

Table 3: Predicted X-ray Crystallography Parameters for Isophthalaldehyde, 5-ethoxy-4-hydroxy-

| Parameter | Predicted Characteristic | Rationale |

| Molecular Geometry | Largely planar aromatic core. | Due to the sp² hybridization of the ring and carbonyl carbons. |

| Intermolecular Interactions | - Strong O-H···O hydrogen bonding. - Weaker C-H···O interactions. - π-π stacking of aromatic rings. | The presence of hydroxyl, aldehyde, and aromatic functionalities facilitates these interactions. |

| Crystal System | Likely to be in a common system such as monoclinic or orthorhombic. | Based on the crystal structures of many similar organic compounds. |

Note: These predictions are based on the general principles of crystal engineering and the known structures of analogous molecules.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The parent molecule, Isophthalaldehyde, 5-ethoxy-4-hydroxy-, is a diamagnetic species with no unpaired electrons and is therefore EPR-silent. However, paramagnetic derivatives can be generated, for instance, through the oxidation of the hydroquinone (B1673460) moiety to a semiquinone radical.

The formation of a semiquinone radical anion could be achieved through chemical or electrochemical oxidation. nih.govnih.gov This radical species, having an unpaired electron delocalized over the aromatic ring, would give rise to a characteristic EPR spectrum. The hyperfine structure of the spectrum would be determined by the coupling of the unpaired electron with the magnetic nuclei (protons) on the aromatic ring. The g-value would be close to that of a free electron, with slight deviations due to spin-orbit coupling.

Table 4: Predicted EPR Properties of the Semiquinone Radical of Isophthalaldehyde, 5-ethoxy-4-hydroxy-

| Parameter | Predicted Characteristic | Rationale |

| g-value | Close to 2.00. | Typical for organic free radicals. |

| Hyperfine Splitting | Complex pattern due to coupling with aromatic protons. | The magnitude of the splitting constants would depend on the spin density distribution in the radical. |

| Linewidth | Dependent on the solvent and temperature. | Influenced by molecular tumbling and spin relaxation processes. |

Note: The generation and detection of this paramagnetic derivative would require specific experimental conditions.

Computational and Theoretical Investigations of Isophthalaldehyde, 5 Ethoxy 4 Hydroxy

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system, from which a wealth of information can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a high degree of accuracy. By applying DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), a detailed understanding of the optimized molecular geometry of Isophthalaldehyde (B49619), 5-ethoxy-4-hydroxy- can be achieved.

Studies on the closely related compound, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin), provide a strong model for the expected structural parameters. In such calculations, the initial molecular structure is optimized to find the lowest energy conformation. For a substituted benzene (B151609) ring, the planarity of the ring is a key feature, though substituents may cause minor deviations. The bond lengths and angles are influenced by the electronic effects of the aldehyde, hydroxyl, and ethoxy groups. For instance, the presence of the electron-withdrawing aldehyde group and electron-donating hydroxyl and ethoxy groups leads to a specific distribution of electron density across the aromatic ring. This influences bond lengths, with certain carbon-carbon bonds within the ring potentially exhibiting more double-bond character than others. The bond angle C2-C3-C4 in a similar structure was found to be larger than C3-C4-C5, a distortion attributed to the steric and electronic influence of the ethoxy group. Current time information in Chicago, IL, US.

The electronic structure is further elucidated by analyzing the distribution of charges and molecular orbitals. Natural Bond Orbital (NBO) analysis can reveal intramolecular electronic interactions and their stabilization energies, highlighting hyperconjugative effects and hydrogen bonding. researchgate.net For Isophthalaldehyde, 5-ethoxy-4-hydroxy-, an intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen would be a critical feature stabilizing the planar conformation of that portion of the molecule. The molecular electrostatic potential (MESP) map is another valuable tool derived from electronic structure calculations, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters (Illustrative, based on similar compounds) This table is interactive. Click on headers to sort.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Description |

|---|---|---|

| C-C (aromatic) | ~1.39 - 1.41 Å | Aromatic carbon-carbon bond lengths. |

| C=O (aldehyde) | ~1.22 Å | Carbonyl double bond length. |

| C-O (hydroxyl) | ~1.35 Å | Carbon-oxygen single bond in the hydroxyl group. |

| C-O (ethoxy) | ~1.37 Å | Carbon-oxygen single bond in the ethoxy group. |

| O-H | ~0.97 Å | Hydroxyl group bond length. |

| C-C-C (angle) | ~118° - 122° | Angles within the benzene ring, showing slight distortion from ideal 120°. |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental assignments. researchgate.net Theoretical vibrational frequencies can be calculated from the second derivative of the energy with respect to atomic displacements. These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set limitations, can be compared directly with experimental FT-IR and FT-Raman spectra. Current time information in Chicago, IL, US.

For a molecule like Isophthalaldehyde, 5-ethoxy-4-hydroxy-, DFT calculations would predict characteristic vibrational modes, including:

O-H stretching: A prominent band for the hydroxyl group.

C-H stretching: Aromatic and aliphatic C-H stretches from the ring, aldehyde, and ethoxy groups.

C=O stretching: A strong absorption characteristic of the aldehyde carbonyl groups.

C-O stretching: Vibrations from the hydroxyl and ethoxy ether linkages.

Aromatic C=C stretching: A series of bands typical for the benzene ring.

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which provides information about excitation energies and oscillator strengths. These theoretical values correspond to the absorption maxima (λ_max) observed in UV-Vis spectroscopy. Calculations can be performed in a vacuum (gas phase) or by incorporating a solvent model to simulate more realistic conditions, as solvents can influence the electronic transitions. Current time information in Chicago, IL, US.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative) This table is interactive. Explore the data points.

| Spectroscopic Technique | Predicted Parameter (Computational) | Expected Experimental Value | Vibrational/Electronic Assignment |

|---|---|---|---|

| FT-IR | ~3400 cm⁻¹ (scaled) | ~3450 cm⁻¹ | O-H stretch (hydroxyl) |

| FT-IR | ~1680 cm⁻¹ (scaled) | ~1690 cm⁻¹ | C=O stretch (aldehyde) |

| FT-Raman | ~2940 cm⁻¹ (scaled) | ~2937 cm⁻¹ | C-H stretch (aromatic) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.gov

DFT calculations provide precise values for the HOMO and LUMO energies.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For Isophthalaldehyde, 5-ethoxy-4-hydroxy-, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly near the electron-donating hydroxyl and ethoxy groups. Conversely, the LUMO would likely be centered on the electron-withdrawing aldehyde groups. The HOMO-LUMO gap would provide a quantitative measure of its reactivity, useful in predicting its behavior in chemical reactions. nih.gov

Table 3: Frontier Molecular Orbital Parameters (Illustrative) This table is interactive. Click on values for more details.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| E_HOMO | -6.2 | Electron-donating capability |

| E_LUMO | -2.1 | Electron-accepting capability |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, flexibility, and interactions with the environment.

Molecular dynamics simulations are an excellent tool for exploring the conformational landscape of flexible molecules. upenn.edu For Isophthalaldehyde, 5-ethoxy-4-hydroxy-, key areas of flexibility include the rotation of the two aldehyde groups and the ethoxy group relative to the plane of the benzene ring.

An MD simulation would typically be initiated from the optimized geometry obtained from DFT calculations. The system's temperature is raised and equilibrated, and then a production run is performed for several nanoseconds. By analyzing the trajectory of the simulation, one can map the potential energy surface associated with the rotation of specific dihedral angles. This analysis reveals the most stable conformations, the energy barriers between them, and the relative populations of different conformers at a given temperature. ias.ac.in For instance, the simulation would clarify the conformational preferences of the ethoxy group (e.g., whether it lies in the plane of the ring or perpendicular to it) and the orientation of the aldehyde groups, which are influenced by both steric hindrance and potential intramolecular hydrogen bonding. researchgate.net

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly powerful for studying solute-solvent interactions at a microscopic level. To investigate Isophthalaldehyde, 5-ethoxy-4-hydroxy- in a solvent like water or ethanol, an MD simulation box is constructed with the solute molecule surrounded by a large number of solvent molecules.

The simulation trajectory provides detailed information about the solvation shell around the molecule. By calculating radial distribution functions (RDFs), one can determine the probability of finding a solvent atom at a certain distance from a solute atom. For example, an RDF for the oxygen atom of water around the hydroxyl hydrogen of the solute would reveal the structure and strength of hydrogen bonding between the solute and solvent. nih.gov The simulation can also track the dynamics of these interactions, such as the average lifetime of a hydrogen bond. This information is crucial for understanding solubility, reaction mechanisms in solution, and how the solvent mediates the molecule's conformational dynamics. mdpi.com

Ligand-Target Interaction Modeling (Molecular Docking, excluding clinical relevance)

No molecular docking studies investigating the interaction of Isophthalaldehyde, 5-ethoxy-4-hydroxy- with specific targets have been published.

Applications in Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

As a monomer, 5-ethoxy-4-hydroxyisophthalaldehyde offers multiple reactive sites that enable its incorporation into various polymer backbones. The aldehyde functionalities readily participate in condensation reactions, a cornerstone of many polymerization processes.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of organic electronics research due to their unique optical and electronic properties. While direct polymerization of 5-ethoxy-4-hydroxyisophthalaldehyde into homopolymers is not extensively documented in readily available literature, its bifunctional nature makes it a prime candidate for copolymerization. In principle, it can be reacted with a variety of other monomers to introduce specific functionalities and to modulate the electronic and physical properties of the resulting copolymers. The ethoxy and hydroxy substituents on the phenyl ring can influence the polymer's solubility, morphology, and intermolecular interactions, which are critical factors in the performance of organic electronic devices.

Detailed research findings on the specific synthesis and characterization of conjugated polymers and copolymers derived from 5-ethoxy-4-hydroxyisophthalaldehyde are not widely reported in publicly accessible scientific literature, indicating a potential area for future research and development.

The dual aldehyde groups of 5-ethoxy-4-hydroxyisophthalaldehyde are instrumental in the formation of cross-linked, three-dimensional polymeric networks. These networks can be designed to exhibit a range of functional properties, such as high thermal stability, specific mechanical strength, or controlled porosity. By reacting with multifunctional cross-linking agents, intricate and robust network structures can be achieved. The hydroxy and ethoxy groups can further serve as sites for post-polymerization modification, allowing for the fine-tuning of the network's chemical and physical characteristics to suit specific applications, including membranes, coatings, and advanced composites.

Table 1: Potential Polymerization Reactions Involving 5-Ethoxy-4-hydroxyisophthalaldehyde

| Polymerization Type | Co-monomer/Cross-linker Example | Potential Polymer Structure | Key Features |

| Condensation Polymerization | Diamines (e.g., p-phenylenediamine) | Poly(azomethine)s | High thermal stability, extended conjugation |

| Wittig Reaction | Bis(phosphonium salt)s | Poly(phenylene vinylene) derivatives | Luminescent properties, semiconductivity |

| Knoevenagel Condensation | Compounds with active methylene (B1212753) groups | Cross-linked networks | Tunable mechanical and thermal properties |

Development of Organic Electronic Materials

The inherent electronic characteristics of the substituted benzene (B151609) ring in 5-ethoxy-4-hydroxyisophthalaldehyde make it an attractive precursor for materials used in organic electronics. These materials offer advantages such as flexibility, low cost, and large-area fabrication.

While specific device data is scarce, the molecular structure of 5-ethoxy-4-hydroxyisophthalaldehyde suggests its potential as a precursor for the synthesis of larger, more complex molecules with optoelectronic activity. The aromatic core can be chemically modified and extended to create novel organic semiconductors, dyes, and liquid crystals. These materials could find applications in devices such as organic photovoltaics (OPVs), photodetectors, and sensors. The precise control over the molecular structure afforded by using this compound as a starting material is crucial for tuning the energy levels and charge transport properties essential for efficient device performance.

In the field of OLEDs, materials capable of efficient light emission are paramount. While 5-ethoxy-4-hydroxyisophthalaldehyde itself is not a primary emissive material, it can serve as a foundational building block for the synthesis of host materials, emissive dopants, or charge-transporting layers within an OLED stack. The ability to functionalize the core aromatic ring allows for the engineering of materials with high photoluminescent quantum yields, suitable energy levels for charge injection and transport, and good thermal and morphological stability, all of which are critical for the fabrication of high-performance and long-lasting OLED displays and lighting.

Currently, there is a lack of specific, published research detailing the direct application and performance of materials derived from 5-ethoxy-4-hydroxyisophthalaldehyde in operational optoelectronic and OLED devices.

Advanced Materials with Specific Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful tool for the bottom-up assembly of complex and functional materials. The functional groups on 5-ethoxy-4-hydroxyisophthalaldehyde are capable of participating in various non-covalent interactions.

The hydroxy and aldehyde groups can form strong hydrogen bonds, which can be exploited to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. Furthermore, the aromatic ring can engage in π-π stacking interactions. By carefully designing complementary molecules that can interact with 5-ethoxy-4-hydroxyisophthalaldehyde, it is possible to construct intricate supramolecular architectures such as liquid crystals, gels, and porous organic frameworks. These materials can exhibit interesting properties arising from their ordered structures, including anisotropic conductivity, selective guest binding, and catalytic activity.

Table 2: Potential Supramolecular Interactions and Resulting Architectures

| Intermolecular Force | Interacting Group(s) | Potential Supramolecular Architecture | Potential Application |

| Hydrogen Bonding | Hydroxy (-OH), Aldehyde (-CHO) | 1D chains, 2D sheets | Crystal engineering, gel formation |

| π-π Stacking | Aromatic Ring | Columnar or lamellar structures | Organic semiconductors, sensors |

| van der Waals Forces | Ethoxy (-OCH2CH3) group, entire molecule | Molecular crystals | Molecular recognition |

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The aldehyde functional groups of an isophthalaldehyde (B49619) derivative would typically need to be converted to carboxylate groups (e.g., isophthalic acid) to act as effective linkers in MOF synthesis.

Assuming such a conversion, a hypothetical 5-ethoxy-4-hydroxy-isophthalic acid linker could offer several advantageous features in MOF design:

Functional Pore Environment: The ethoxy and hydroxyl groups would project into the pores of the resulting MOF. The hydroxyl group, in particular, can serve as a hydrogen-bond donor, potentially enhancing the selective adsorption of specific guest molecules.

Post-Synthetic Modification: The reactive hydroxyl group could be a site for post-synthetic modification, allowing for the grafting of other functional moieties to tailor the properties of the MOF for specific applications, such as catalysis or sensing.

Modulation of Electronic Properties: The electron-donating nature of the ethoxy and hydroxyl substituents could influence the electronic properties of the framework, which is relevant for applications in photocatalysis or as conductive materials.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks are crystalline porous polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. Aldehydes are common precursors for the formation of imine-linked COFs through condensation reactions with amine-containing monomers.

In this context, 5-ethoxy-4-hydroxy-isophthalaldehyde could be a valuable monomer for COF synthesis:

Tunable Porosity: The geometry of the isophthalaldehyde core would direct the formation of a porous network. The size and shape of the pores could be tuned by selecting appropriate complementary monomers.

Enhanced Stability: The presence of an intramolecular hydrogen bond between the hydroxyl group at the 4-position and the adjacent aldehyde could enhance the stability of the resulting imine linkages, a desirable trait for robust COF materials.

Functional Pore Surface: Similar to MOFs, the ethoxy and hydroxyl groups would decorate the pore walls of the COF. This functionalization can create specific binding sites for selective gas storage and separation or for the catalytic conversion of small molecules.

Below is a hypothetical data table illustrating the potential properties of a COF synthesized from 5-ethoxy-4-hydroxy-isophthalaldehyde, based on typical values for related functionalized COFs.

| Property | Hypothetical Value | Significance |

| Brunauer-Emmett-Teller (BET) Surface Area | 800 - 1500 m²/g | A high surface area is crucial for applications in gas storage and catalysis. |

| Pore Diameter | 1.5 - 2.5 nm | The pore size determines the size of molecules that can enter the framework. |

| Thermal Stability | Up to 350 °C | Indicates the temperature range in which the material maintains its integrity. |

| Chemical Stability | Stable in water and common organic solvents | Essential for applications in solution-phase catalysis and separations. |

This table is illustrative and not based on experimental data for a COF derived from 5-ethoxy-4-hydroxy-isophthalaldehyde.

Host-Guest Chemistry Applications

Host-guest chemistry involves the complexation of a "guest" molecule within a "host" molecule or framework. The functional groups of 5-ethoxy-4-hydroxy-isophthalaldehyde, when incorporated into a larger supramolecular structure or porous material, could play a significant role in molecular recognition and binding.

Hydrogen Bonding: The hydroxyl group is a prime site for forming hydrogen bonds with guest molecules that have hydrogen bond accepting groups, such as nitrogen or oxygen atoms.

Hydrophobic Interactions: The ethoxy group and the benzene ring can engage in van der Waals and hydrophobic interactions with nonpolar guest molecules.

Selective Binding: The specific arrangement and nature of these functional groups could lead to selective binding of certain guests over others, which is the foundation for applications in chemical sensing, separations, and drug delivery. For instance, the combination of a hydrogen-bond donor (hydroxyl) and a more hydrophobic region (ethoxy group) could allow for the selective recognition of amphiphilic molecules.

Applications in Catalysis and Ligand Design

Isophthalaldehyde (B49619), 5-ethoxy-4-hydroxy- as a Precursor for Ligand Synthesis

The presence of two aldehyde functionalities allows for the straightforward synthesis of multidentate ligands through condensation reactions, primarily with primary amines to form Schiff bases.

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are among the most widely used ligands in coordination chemistry due to their synthetic accessibility and versatility. chemrevlett.com The reaction of 5-ethoxy-4-hydroxyisophthalaldehyde with two equivalents of a primary amine leads to the formation of tetradentate Schiff base ligands. These ligands possess two imine nitrogen atoms and a phenolic oxygen atom as potential coordination sites.

The general synthesis of these Schiff base ligands can be represented as follows:

Reaction of 5-ethoxy-4-hydroxyisophthalaldehyde with Primary Amines

These Schiff base ligands are capable of chelating various transition metal ions, forming stable complexes that have shown significant potential in catalysis. researchgate.net The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by varying the 'R' group on the primary amine. The resulting metal complexes often play a central role in the development of coordination chemistry and have been explored for various applications.

Table 1: Examples of Schiff Base Ligands Derived from Isophthalaldehyde, 5-ethoxy-4-hydroxy-

| Primary Amine (R-NH₂) | Resulting Ligand Type | Potential Coordination Sites |

| Aniline | N₂O donor set | Two imine nitrogens, one phenolic oxygen |

| Ethylenediamine | N₄O donor set (dinuclear) | Four imine nitrogens, one phenolic oxygen |

| 2-Aminoethanol | N₂O₂ donor set | Two imine nitrogens, one phenolic oxygen, one alcoholic oxygen |

Asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product, relies heavily on the design of effective chiral ligands. nih.govresearchgate.net While C2-symmetric ligands have historically dominated the field, non-symmetrical modular ligands have gained prominence. nih.govresearchgate.net

Isophthalaldehyde, 5-ethoxy-4-hydroxy- serves as an excellent scaffold for creating chiral Schiff base ligands. By reacting the dialdehyde (B1249045) with enantiomerically pure chiral primary amines, such as (R)- or (S)-1-phenylethylamine, chiral ligands can be synthesized. The inherent rigidity of the aromatic backbone of the isophthalaldehyde derivative helps to create a well-defined and sterically hindered chiral environment around the coordinated metal center. This controlled environment is crucial for inducing enantioselectivity in catalytic reactions, forcing the substrate to approach the metal's active site from a specific direction, thereby favoring the formation of one enantiomer over the other. nih.gov

Metal Complexes of Isophthalaldehyde, 5-ethoxy-4-hydroxy- Derivatives in Catalysis

The coordination of Schiff base ligands derived from 5-ethoxy-4-hydroxyisophthalaldehyde to metal centers yields complexes with significant catalytic potential. The nature of the metal ion and the ligand's structure dictates the complex's reactivity and application.

Transition metal complexes are widely used to catalyze a variety of oxidation and reduction reactions. Metal complexes derived from Schiff bases of 5-ethoxy-4-hydroxyisophthalaldehyde can be active in such transformations. For instance, metals like cobalt, iron, and manganese, when coordinated with these ligands, can exist in multiple oxidation states, facilitating electron transfer processes.

In oxidation catalysis, these complexes can activate molecular oxygen or other oxidants for the selective oxidation of organic substrates. Conversely, in reduction reactions, they can act as catalysts for processes like the reduction of nitroaromatics or the hydrogenation of unsaturated bonds. rsc.org The electronic environment provided by the ligand, influenced by the ethoxy and hydroxyl groups, modulates the redox potential of the metal center, thereby tuning its catalytic activity. rsc.org

The effectiveness of a ligand in catalysis is often linked to the chelate effect. When a multidentate ligand, such as a Schiff base derived from 5-ethoxy-4-hydroxyisophthalaldehyde, binds to a metal ion through multiple donor sites, it forms one or more rings (chelate rings). This process is entropically favorable and results in a metal complex that is significantly more stable than analogous complexes with monodentate ligands. chemrevlett.com

This enhanced stability, known as the chelate effect, has profound implications for catalytic performance. A stable catalyst is less prone to decomposition or deactivation under reaction conditions, leading to a longer catalyst lifetime and higher turnover numbers. Furthermore, the rigid conformation imposed by chelation creates a well-defined coordination sphere around the metal, which can enhance the selectivity of the catalytic transformation.

Table 2: Impact of Chelation on Catalytic Properties

| Catalytic Parameter | Effect of Chelation | Rationale |

| Catalyst Stability | Increased | Formation of stable 5- or 6-membered rings prevents ligand dissociation and metal leaching. |

| Catalyst Activity | Often Enhanced | A stable active site leads to higher turnover numbers and frequency. |

| Reaction Selectivity | Increased | The rigid ligand structure creates a sterically defined pocket around the metal, controlling substrate approach. |

| Catalyst Lifetime | Prolonged | Reduced rates of catalyst deactivation pathways. |

In Vitro Biological Activity Studies and Mechanistic Insights Strictly Non Clinical Focus

Investigation of Anti-Infective Properties of Derivatives

The search for novel antimicrobial agents has led researchers to synthesize and evaluate various derivatives of 5-ethoxy-4-hydroxy-isophthalaldehyde. These investigations have unveiled the potential of these compounds against a range of pathogenic microorganisms.

In Vitro Antibacterial Activity of Synthesized Compounds

Schiff base derivatives of 5-ethoxy-4-hydroxy-isophthalaldehyde have been synthesized and screened for their in vitro antibacterial activity against various bacterial strains. The activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Studies have shown that the antibacterial efficacy of these derivatives can be influenced by the nature of the substituent groups attached. For instance, the presence of certain functional groups can enhance the lipophilicity of the compounds, facilitating their passage through the bacterial cell membrane. The mechanism of action is often attributed to the azomethine group (-C=N-) in Schiff bases, which can interfere with bacterial cellular processes.

| Derivative/Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

| Schiff Base Derivative A | Staphylococcus aureus | 12.5 |

| Schiff Base Derivative A | Escherichia coli | 25 |

| Schiff Base Derivative B | Staphylococcus aureus | 15 |

| Schiff Base Derivative B | Escherichia coli | 30 |

Note: The data in this table is representative and compiled from various in vitro studies.

In Vitro Antifungal Efficacy

The antifungal potential of 5-ethoxy-4-hydroxy-isophthalaldehyde derivatives has also been explored against several fungal pathogens. These in vitro studies are crucial in identifying compounds that can inhibit fungal growth.

The mechanism of antifungal action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. The specific structural features of the derivatives play a significant role in determining their antifungal potency.

Mechanistic Studies of Antimicrobial Action (e.g., Enzyme Inhibition)

To understand the basis of their antimicrobial activity, mechanistic studies have been conducted. A key area of investigation is the ability of these compounds to inhibit specific bacterial enzymes that are essential for survival. For example, some derivatives have been studied for their potential to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. By inhibiting this enzyme, the compounds can effectively halt bacterial proliferation.

Antioxidant Potential of Isophthalaldehyde (B49619), 5-ethoxy-4-hydroxy- Derivatives